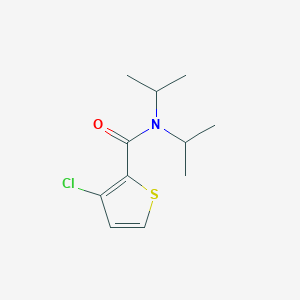
3-Chlor-N,N-Diisopropylthiophen-2-carboxamid
Übersicht
Beschreibung
3-Chloro-N,N-diisopropylthiophene-2-carboxamide is an organic compound with the molecular formula C₁₁H₁₆ClNOS and a molecular weight of 245.77 g/mol . It is primarily used as an intermediate in organic synthesis, particularly in the production of compounds with specific functionalities . This compound finds applications in various fields, including agriculture, dye and pigment industries, and pharmaceutical research .
Wissenschaftliche Forschungsanwendungen
3-Chloro-N,N-diisopropylthiophene-2-carboxamide is utilized in various scientific research applications, including:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-N,N-diisopropylthiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N,N-diisopropylamine in the presence of a base such as triethylamine to yield the desired product .
Industrial Production Methods: In industrial settings, the production of 3-Chloro-N,N-diisopropylthiophene-2-carboxamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloro-N,N-diisopropylthiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Substituted thiophene derivatives.
Oxidation Reactions: Thiophene sulfoxides or sulfones.
Reduction Reactions: Thiophene alcohol derivatives.
Wirkmechanismus
The mechanism of action of 3-Chloro-N,N-diisopropylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biological systems, it may act by inhibiting or activating certain pathways, leading to the desired therapeutic or biochemical effect . The exact molecular targets and pathways can vary based on the specific context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- 3-Chloro-N,N-diethylthiophene-2-carboxamide
- 3-Chloro-N,N-dimethylthiophene-2-carboxamide
- 3-Chloro-N,N-diisopropylbenzamide
Comparison: 3-Chloro-N,N-diisopropylthiophene-2-carboxamide is unique due to its specific substitution pattern and the presence of the thiophene ring. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, making it suitable for specific applications where other compounds may not be as effective .
Eigenschaften
IUPAC Name |
3-chloro-N,N-di(propan-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNOS/c1-7(2)13(8(3)4)11(14)10-9(12)5-6-15-10/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTSTBCGOHUNFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=C(C=CS1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Boc-2-aza-spiro[3.3]heptane-6-methanol](/img/structure/B1449872.png)



![6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine](/img/structure/B1449880.png)

![Tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate oxalate](/img/structure/B1449882.png)


